(+)-3-Methoxymorphinan

Vue d'ensemble

Description

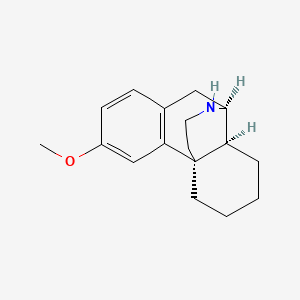

(+)-3-Methoxymorphinan: is a chemical compound belonging to the morphinan class of alkaloids. It is structurally related to morphine and other opioids, characterized by the presence of a methoxy group at the third position of the morphinan skeleton. This compound is of interest due to its potential pharmacological properties and its role as a precursor in the synthesis of other bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-3-Methoxymorphinan typically involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-3-Methoxymorphinan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of thioethers or amines.

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of (+)-3-Methoxymorphinan. Research indicates that it may play a role in mitigating neuronal damage associated with neurodegenerative diseases. The following table summarizes key findings from various studies:

| Study Reference | Model | Findings |

|---|---|---|

| Bokesch et al. (1994) | Global ischemia model | Demonstrated attenuation of neuronal loss in the CA1 region of the hippocampus when treated with dextromethorphan and its metabolites, including this compound. |

| Britton et al. (1997) | Ischemia and reperfusion | Showed reduced cerebral infarct size in areas of severe neocortical damage after treatment with dextromethorphan. |

| Zhang et al. (2006) | MPTP model (Parkinson's disease) | Observed that this compound significantly reduced dopaminergic neuron loss and enhanced dopamine uptake capacity in vitro. |

These findings suggest that this compound may exert protective effects against excitotoxicity and inflammation, mechanisms often implicated in neurodegenerative conditions.

Analgesic Properties

Another important application of this compound lies in its potential as an analgesic agent. Recent experimental studies have evaluated its efficacy compared to traditional local anesthetics:

| Study Reference | Method | Results |

|---|---|---|

| Shin et al. (2010) | Sciatic nerve blockade in rats | Found that this compound produced dose-related local anesthetic effects, with longer durations of action compared to lidocaine. |

| Tortella et al. (1989) | Pain models | Reported that the compound exhibited significant analgesic properties without major behavioral side effects. |

These results indicate that this compound may serve as a safer alternative to conventional analgesics, particularly in patients at risk for opioid dependency.

Mécanisme D'action

(+)-3-Methoxymorphinan exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. The binding of this compound to the receptors leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity for the receptors.

Comparaison Avec Des Composés Similaires

Morphine: A well-known opioid analgesic with a hydroxyl group instead of a methoxy group.

Codeine: Another opioid with a methoxy group at the third position but with different pharmacological properties.

Dextromethorphan: A non-analgesic morphinan derivative used as a cough suppressant.

Uniqueness: (+)-3-Methoxymorphinan is unique due to its specific structural modifications, which influence its binding affinity and pharmacological profile. Unlike morphine, it has a methoxy group that alters its interaction with opioid receptors, potentially leading to different therapeutic effects and side effect profiles.

Activité Biologique

(+)-3-Methoxymorphinan, a derivative of dextromethorphan, is a compound of interest due to its potential neuroprotective and analgesic properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Effects

-

Neuroprotective Properties :

- Studies indicate that this compound exhibits neuroprotective effects, particularly in models of Parkinson's disease. It has been shown to attenuate neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin used to induce Parkinsonism in animal models. The compound appears to enhance the survival of dopaminergic neurons by promoting neurotrophic factors released from astroglial cells .

- Local Anesthetic Effects :

- Interaction with NMDA Receptors :

- The neuroprotective effects of this compound are attributed to several mechanisms:

- Inhibition of Microglial Activation : The compound reduces the activation of microglial cells, which are implicated in neuroinflammation and neuronal damage .

- Promotion of Neurotrophic Factors : It stimulates astroglial cells to release neurotrophic factors such as epidermal growth factor (EGF) and glial cell-derived neurotrophic factor (GDNF), which support neuronal health and function .

- Reduction of Oxidative Stress : By inhibiting reactive oxygen species production, this compound protects dopaminergic neurons from oxidative damage associated with neurodegenerative diseases .

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Gao et al. (2003) | Demonstrated that this compound significantly reduced MPTP-induced dopaminergic neuron loss in vivo. |

| Zhang et al. (2004) | Showed that the compound enhances dopamine uptake in neuron-glial cultures treated with MPTP. |

| Jhoo et al. (2000) | Reported that co-administration with dextromethorphan improved the efficacy of local anesthetics in sciatic nerve blockades. |

In Vitro and In Vivo Studies

- In Vitro Studies :

- In Vivo Studies :

Propriétés

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNSWVUXAPSPEH-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-23-3, 1531-25-5 | |

| Record name | 3-Methoxymorphinan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methoxymorphinan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENT-3-METHOXYMORPHINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH6R750LWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxymorphinan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.